methyl 2-[2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
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Description
The compound appears to contain several structural components, including a furan ring, a thieno[2,3-d]pyrimidin-2-yl group, and a benzoate group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thieno[2,3-d]pyrimidin-2-yl is a type of organic compound that contains a thieno[2,3-d]pyrimidine, a bicyclic entity made up of a thiophene and a pyrimidine ring fused together . Benzoate is the simplest aromatic carboxylic acid. Its salts and esters are commonly used as food preservatives .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrimidine rings are aromatic, meaning they have a cyclic cloud of delocalized electrons above and below the plane of the molecule. This often contributes to the stability and reactivity of these compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific location of the reaction and the conditions under which the reaction is carried out. Furan rings can undergo electrophilic substitution reactions similar to benzene . Pyrimidine rings can participate in a variety of reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the compound’s size and shape, and the presence of aromatic rings could influence properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Epoxy Resins and Sustainable Polymers
Epoxy resins find widespread use in industry due to their versatility. Researchers have explored sustainable alternatives to traditional epoxy monomers. Notably, furanic derivatives, including those derived from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA), have emerged as promising candidates. These bio-renewable monomers can replace phthalic moieties in polyethylene terephthalate (PET) and contribute to more environmentally friendly materials .
Antifungal and Mosquito Deterrent Activity
Furan compounds exhibit bioactivity, and their derivatives have been investigated for various purposes. For instance, 3-methyl-2-(2-methyl-2-butenyl)-furan has been studied for its antifungal properties and mosquito repellent activity .
Novel Antibacterial Agents
Researchers have synthesized novel furan-based compounds with antibacterial activity. These compounds are designed to combat bacterial infections and may serve as potential drug candidates .
Catalytic Transformations and Feedstock Utilization
The catalytic transformation of N-acetylglucosamine into 5-hydroxymethylfurfural (HMF) represents an interesting avenue. HMF can then be further utilized in the synthesis of furan-containing compounds, including our target molecule .
properties
IUPAC Name |
methyl 2-[[2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-13-10-16-19(32-13)24-22(25(20(16)27)11-14-6-5-9-30-14)31-12-18(26)23-17-8-4-3-7-15(17)21(28)29-2/h3-10H,11-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDWTICPEGKODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
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